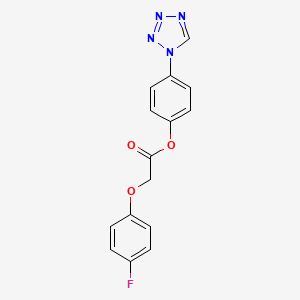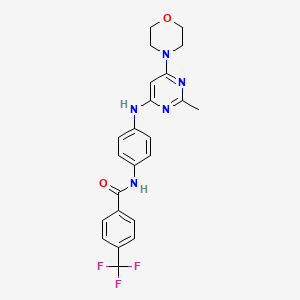![molecular formula C24H30F3NO2 B11335774 2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(4-methoxybenzyl)ethanamine](/img/structure/B11335774.png)
2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(4-methoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic molecule with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxane ring, the introduction of the trifluoromethyl group, and the final coupling with the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane derivatives and trifluoromethyl-substituted molecules. Examples include:
- (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)AMINE
- (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-HYDROXYPHENYL)METHYL]AMINE
Uniqueness
The uniqueness of (2-{2,2-DIMETHYL-4-[3-(TRIFLUOROMETHYL)PHENYL]OXAN-4-YL}ETHYL)[(4-METHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H30F3NO2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]oxan-4-yl]-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C24H30F3NO2/c1-22(2)17-23(12-14-30-22,19-5-4-6-20(15-19)24(25,26)27)11-13-28-16-18-7-9-21(29-3)10-8-18/h4-10,15,28H,11-14,16-17H2,1-3H3 |
InChI Key |
WRZOPSWJIOVNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCC2=CC=C(C=C2)OC)C3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11335696.png)
![N-(4-methoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335701.png)
![(2E)-3-(2-chlorophenyl)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide](/img/structure/B11335706.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11335714.png)
![N-(3-chloro-4-methylphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335716.png)
![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)
![Ethyl 2-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11335754.png)

![(2E)-1-{4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B11335759.png)

![N-(2-bromophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335767.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11335769.png)
![N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11335772.png)
